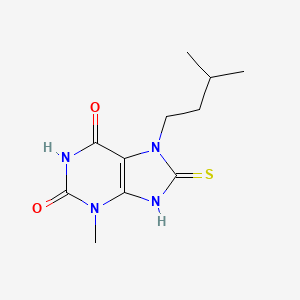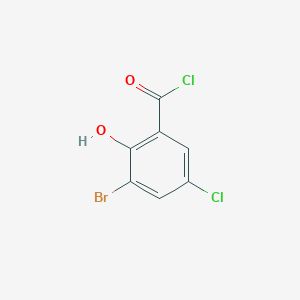![molecular formula C6H5F6NO4 B2609837 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate CAS No. 2031269-45-9](/img/structure/B2609837.png)
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate is a versatile small molecule scaffold with the molecular formula C6H5F6NO4 and a molecular weight of 269.1 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoroethyl groups, which impart significant electronegativity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with phosgene or its derivatives under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
化学反応の分析
Types of Reactions
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions typically yield trifluoroethylamines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroethylamines.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate has several applications in scientific research:
作用機序
The mechanism of action of 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoroethyl groups enhance the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl groups but different functional properties.
Tris(2,2,2-trifluoroethyl) phosphite: Another compound with trifluoroethyl groups used in organometallic chemistry.
2,2,2-Trifluoroethylamine: A simpler amine derivative with applications in organic synthesis.
Uniqueness
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate is unique due to its dual trifluoroethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2,2-trifluoroethoxycarbonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO4/c7-5(8,9)1-16-3(14)13-4(15)17-2-6(10,11)12/h1-2H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWEMKDMMXMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2609754.png)


![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2609765.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide](/img/structure/B2609767.png)

![2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B2609770.png)
![7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609771.png)


![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2609775.png)
